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Compound of Interest

Compound Name: ER-464195-01

CAS No.: 859218-37-4

Cat. No.: B15279959

Get Quote

An in-depth analysis of the structural modifications of the novel Calreticulin inhibitor ER-
464195-01 and their impact on its biological activity remains a subject of ongoing investigation

within the scientific community. Publicly available data on a systematic structure-activity

relationship (SAR) study of ER-464195-01 analogues is currently limited. However, based on

the known mechanism of action and the chemical structure of the parent compound, we can

infer key areas of interest for analogue design and optimization.

ER-464195-01 has been identified as a potent inhibitor of the interaction between Calreticulin

(CRT) and integrin α subunits, a mechanism that has shown significant therapeutic potential in

preclinical models of inflammatory bowel disease (IBD).[1][2] The compound, with the IUPAC

name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine, presents several

moieties that are likely crucial for its activity and could be targets for modification in analogue

synthesis.

Core Structure of ER-464195-01
The chemical structure of ER-464195-01 is characterized by three main components: a

tetramethylcyclohexyl group, a phenylpiperazine core, and a propyl chain.
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Figure 1. Key structural components of ER-464195-01.

Hypothetical Structure-Activity Relationships
While specific experimental data on ER-464195-01 analogues is not available in the public

domain, we can hypothesize potential SAR based on common medicinal chemistry principles.

1. The Tetramethylcyclohexyl Group: This bulky, lipophilic group is likely critical for anchoring

the molecule within a hydrophobic pocket of the target protein, Calreticulin.

Hypothesis: Modifications to the size and lipophilicity of this group would significantly impact

binding affinity. Replacing the cyclohexyl ring with smaller or larger cycloalkanes, or

introducing polar substituents, could probe the steric and electronic requirements of the

binding site.

2. The Phenylpiperazine Core: This central scaffold likely positions the other functional groups

in the optimal orientation for interaction with the target.

Hypothesis: Alterations to the substitution pattern on the phenyl ring or replacement of the

piperazine ring with other heterocyclic systems (e.g., piperidine, morpholine) would likely

alter the compound's conformation and, consequently, its activity.

3. The Propyl Chain: The N-propyl group on the piperazine ring may be involved in additional

hydrophobic interactions or could influence the overall physicochemical properties of the
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molecule, such as solubility and membrane permeability.

Hypothesis: Varying the length and branching of this alkyl chain could modulate the

compound's potency and pharmacokinetic profile.

Biological Activity of ER-464195-01
ER-464195-01 has demonstrated potent inhibitory activity against the CRT-integrin α

interaction. This activity translates to the suppression of leukocyte adhesion and migration,

which are key processes in the pathogenesis of IBD.[1]

Target Interaction IC50 (µM)

CRT - ITGA α4 0.17

CRT - ITGA αL 0.36

CRT - ITGA αM/α2/α5 0.23

Table 1. Inhibitory activity of ER-464195-01 on the interaction between Calreticulin (CRT) and

various integrin α subunits (ITGAs).[3]

Experimental Protocols
The following are generalized experimental protocols that would be essential for elucidating the

SAR of ER-464195-01 analogues.

1. Analogue Synthesis:

General Scheme: A potential synthetic route would involve the coupling of a substituted

phenylpiperazine with a suitable tetramethylcyclohexyl derivative, followed by N-alkylation to

introduce the propyl chain or its analogues. Standard organic chemistry techniques such as

cross-coupling reactions (e.g., Buchwald-Hartwig amination) and reductive amination would

be employed.

2. In Vitro Binding Assays:
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ELISA-based Protein-Protein Interaction Assay: To quantify the inhibitory effect of analogues

on the CRT-integrin α interaction, an Enzyme-Linked Immunosorbent Assay (ELISA) could

be used. Recombinant CRT would be coated on a microplate, followed by the addition of a

specific biotinylated integrin α subunit in the presence of varying concentrations of the test

compound. The extent of binding would be detected using a streptavidin-HRP conjugate and

a colorimetric substrate. IC50 values would be calculated from the dose-response curves.

3. Cell-Based Adhesion Assays:

Leukocyte Adhesion to Endothelial Cells: To assess the functional activity of the analogues, a

cell-based adhesion assay would be performed. A monolayer of activated human umbilical

vein endothelial cells (HUVECs) would be co-cultured with fluorescently labeled leukocytes

(e.g., Jurkat cells) in the presence of the test compounds. The number of adherent

leukocytes would be quantified by fluorescence microscopy or a plate reader.

Signaling Pathway and Experimental Workflow
The mechanism of action of ER-464195-01 involves the disruption of a key protein-protein

interaction that is crucial for leukocyte adhesion and infiltration into inflamed tissues.
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Figure 2. Signaling pathway of leukocyte adhesion and the inhibitory action of ER-464195-01.

SAR Experimental Workflow
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Figure 3. A typical experimental workflow for the structure-activity relationship (SAR) study of

ER-464195-01 analogues.

Conclusion
While a comprehensive SAR guide for ER-464195-01 analogues cannot be constructed without

specific experimental data, this guide provides a framework for understanding the key structural

features of the parent compound and outlines the necessary experimental approaches to

elucidate these relationships. The development of novel analogues based on the structural

hypotheses presented here could lead to the discovery of more potent and selective

Calreticulin inhibitors with improved therapeutic profiles for the treatment of inflammatory

diseases. Further research and publication of SAR data are eagerly awaited by the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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